molecular formula C16H20BFO5 B7956540 Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate

Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate

Cat. No.: B7956540
M. Wt: 322.1 g/mol
InChI Key: LWUMIXKARPXBIS-UHFFFAOYSA-N
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Description

Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate is an organic compound that belongs to the class of boronic esters. This compound is notable for its use in various organic synthesis reactions, particularly in the Suzuki–Miyaura coupling reaction, which is a widely-applied method for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate typically involves multiple steps. One common method includes the reaction of 2-fluoro-6-bromophenylboronic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, utilizing advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate primarily involves its role as a boronic ester in the Suzuki–Miyaura coupling reaction. The compound participates in the transmetalation step, where the boron atom transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[2-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate is unique due to its specific structure, which combines a boronic ester with a fluorinated aromatic ring and an ester functional group. This combination imparts distinct reactivity and stability, making it particularly useful in various synthetic applications .

Properties

IUPAC Name

ethyl 2-[2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BFO5/c1-6-21-14(20)13(19)12-10(8-7-9-11(12)18)17-22-15(2,3)16(4,5)23-17/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUMIXKARPXBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)F)C(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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